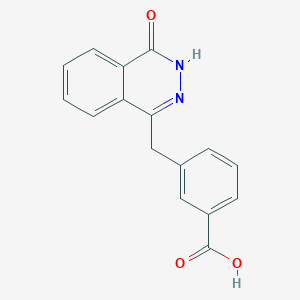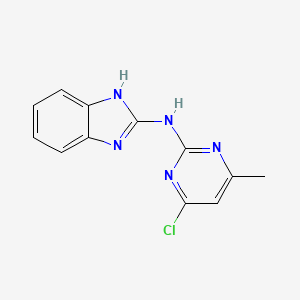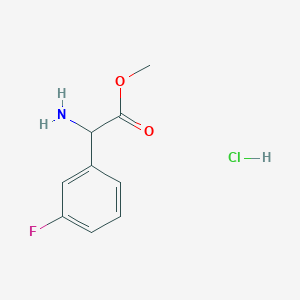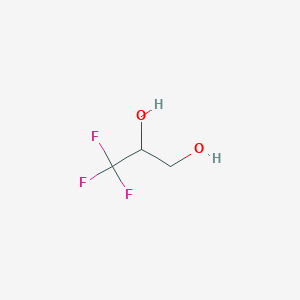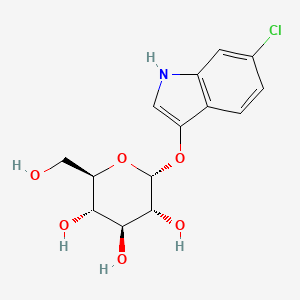
6-Chloro-3-indoxyl-alpha-D-glucopyranoside
概要
説明
6-Chloro-3-indoxyl-alpha-D-glucopyranoside is a chromogenic substrate for alpha-glucosidase . It yields a salmon-colored precipitate when it reacts with the enzyme . It is used in biochemistry as an enzyme substrate .
Molecular Structure Analysis
The molecular formula of this compound is C14H16ClNO6 . Its molecular weight is 329.74 g/mol .Chemical Reactions Analysis
This compound is a substrate for the enzyme alpha-glucosidase . When it reacts with this enzyme, it yields a salmon-colored precipitate .Physical and Chemical Properties Analysis
The molecular weight of this compound is 329.74 g/mol . The predicted boiling point is 630.2°C . The predicted density is 1.641 g/cm3 .科学的研究の応用
Cyclodextrins and Derivatives in Drug Delivery and Stability
Cyclodextrins, including derivatives with glucopyranose subunits, play a crucial role in enhancing the solubility and stability of pharmaceuticals. Their ability to form host-guest type inclusion complexes allows for improved drug formulations, offering solutions to various scientific and therapeutic challenges. Cyclodextrins have been explored for their versatile applications in pharmaceuticals, drug delivery systems, and even in cosmetics, highlighting their significance in improving the delivery and efficacy of active pharmaceutical ingredients (Sharma & Baldi, 2016)[https://consensus.app/papers/exploring-versatile-applications-cyclodextrins-sharma/c647432e1dd6594299534d1093103133/?utm_source=chatgpt].
Phytochemicals for Bone Cell Proliferation
Compounds like mangiferin, which is a C-glucopyranoside of a xanthone derivative, have shown promising results in enhancing bone cell proliferation and ossification markers. Such findings suggest that glycosides, by extension, could play a significant role in the development of treatments for conditions like osteoporosis (Abdel-Naim et al., 2018)[https://consensus.app/papers/rutin-isolated-chrozophora-tinctoria-enhances-bone-cell-abdelnaim/42868bb7a7325fc6879b41331b281482/?utm_source=chatgpt]. This indicates a potential research avenue for 6-Chloro-3-indoxyl-alpha-D-glucopyranoside in bone health and regeneration.
Antidiabetic Potential through Enzyme Inhibition
Glucosides and glucopyranosides are also studied for their potential as alpha-glucosidase inhibitors, a property beneficial for managing diabetes mellitus. The structural attributes of flavonoids, a class of compounds that often include glucosides, are essential for their inhibitory activity against alpha-glucosidase, suggesting that similar compounds could be designed for enhanced diabetes management (Şöhretoğlu & Sarı, 2019)[https://consensus.app/papers/flavonoids-alphaglucosidase-inhibitors-approaches-şöhretoğlu/9c7ca8623a835a65a7b0f2e6d2d03d8e/?utm_source=chatgpt].
Glucans and Immune System Modulation
D-Glucans, including those modified chemically to improve solubility and biological activity, have shown significant promise in stimulating the immune system and treating various disease conditions. Their applications range from anticoagulants to antitumor agents, highlighting the broad potential of glucopyranoside derivatives in biomedical applications (Kagimura et al., 2015)[https://consensus.app/papers/activities-derivatized-dglucans-review-kagimura/76abbfde0e47537e947610e043d9509e/?utm_source=chatgpt].
作用機序
Target of Action
The primary target of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, where it catalyzes the hydrolysis of α-glucosidic linkages present at the non-reducing end of polysaccharides to release α-glucose.
Mode of Action
This compound acts as a chromogenic substrate for α-glucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, releasing a salmon-colored precipitate . This color change allows for the visual detection and quantification of α-glucosidase activity.
Biochemical Pathways
The action of this compound primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the final step of the digestion of dietary carbohydrates where α-glucosidase breaks down complex sugars into glucose for absorption in the small intestine.
Pharmacokinetics
It is known that the compound should be stored at temperatures below -15°c and protected from light to maintain its stability .
Result of Action
The cleavage of this compound by α-glucosidase results in the formation of a salmon-colored precipitate . This color change is used as a marker for the presence and activity level of α-glucosidase, allowing for the detection and quantification of this enzyme in various biological and diagnostic applications.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound at temperatures below -15°C and protect it from light to maintain its stability and efficacy .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Chloro-3-indoxyl-alpha-D-glucopyranoside plays a crucial role in biochemical reactions as a substrate for the enzyme alpha-glucosidase . When acted upon by this enzyme, it yields a salmon-colored precipitate . This interaction is fundamental to its function and utility in biochemical assays.
Cellular Effects
While specific cellular effects of this compound are not widely documented, it is known that the product of its reaction with alpha-glucosidase can be easily visualized due to its color . This makes it a valuable tool for studying the activity of alpha-glucosidase within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme alpha-glucosidase . The enzyme cleaves the glucopyranoside group, resulting in the release of a salmon-colored indoxyl compound .
Temporal Effects in Laboratory Settings
It is known that it should be stored at -20°C to maintain its integrity .
Metabolic Pathways
This compound is involved in the metabolic pathway of alpha-glucosidase, an enzyme that breaks down complex sugars
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RGDJUOJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268703 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-46-6 | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indol-3-yl α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-indolyl alpha-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


